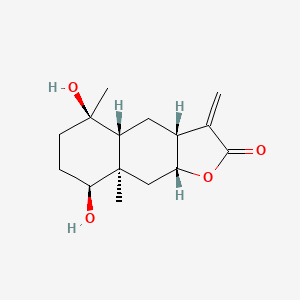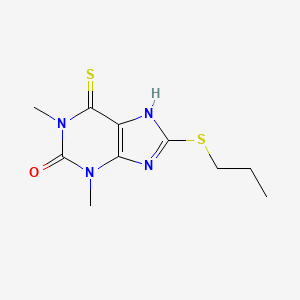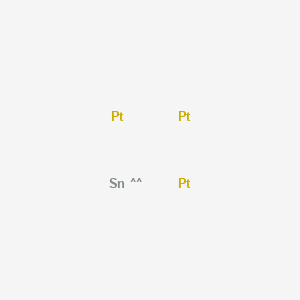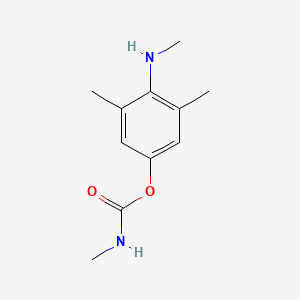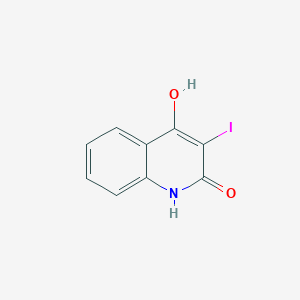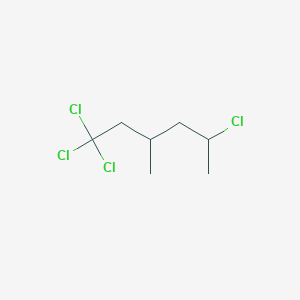
1,1,1,5-Tetrachloro-3-methylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,5-Tetrachloro-3-methylhexane is an organic compound with the molecular formula C7H12Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms and a methyl group attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1,5-Tetrachloro-3-methylhexane can be synthesized through the chlorination of 3-methylhexane. The process involves the substitution of hydrogen atoms with chlorine atoms. The reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ultraviolet light or heat to initiate the reaction. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired positions on the hexane chain.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The chlorination reaction is monitored to prevent over-chlorination and to ensure the selective formation of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,5-Tetrachloro-3-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrochlorination to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Dehydrochlorination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the chlorine atoms.
Elimination: Formation of alkenes with varying degrees of unsaturation.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1,1,1,5-Tetrachloro-3-methylhexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1,5-tetrachloro-3-methylhexane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts. These interactions can disrupt normal cellular functions and biochemical pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
1,1,1,5-Tetrachloro-3-methylhexane can be compared with other chlorinated hydrocarbons, such as:
1,1,1,2-Tetrachloroethane: Similar in having multiple chlorine atoms, but differs in the carbon chain length and structure.
1,2,4,5-Tetrachlorobenzene: Contains a benzene ring with four chlorine atoms, differing significantly in structure and reactivity.
1,1,2,2-Tetrachloroethane: Another chlorinated hydrocarbon with different chlorine atom positions and reactivity.
Propiedades
Número CAS |
13275-22-4 |
|---|---|
Fórmula molecular |
C7H12Cl4 |
Peso molecular |
238.0 g/mol |
Nombre IUPAC |
1,1,1,5-tetrachloro-3-methylhexane |
InChI |
InChI=1S/C7H12Cl4/c1-5(3-6(2)8)4-7(9,10)11/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SFPGZZPIIXICPT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)Cl)CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
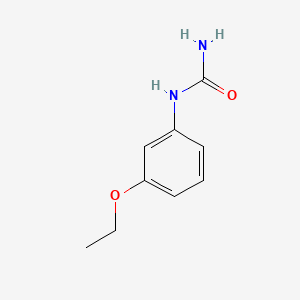
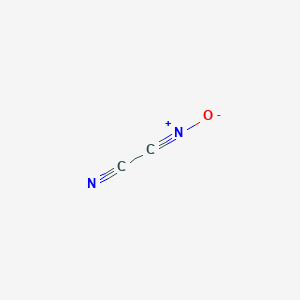
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
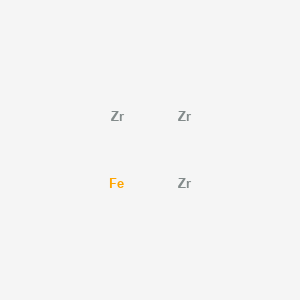

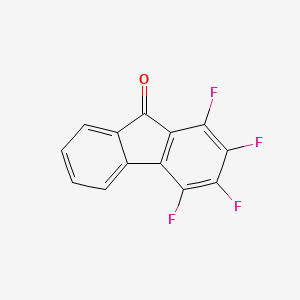
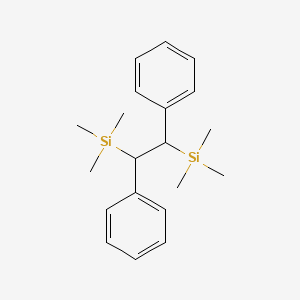
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
